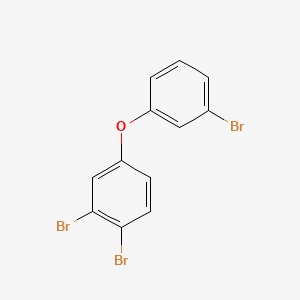

3,3',4-Tribromodiphenyl ether

描述

Structure

3D Structure

属性

IUPAC Name |

1,2-dibromo-4-(3-bromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3O/c13-8-2-1-3-9(6-8)16-10-4-5-11(14)12(15)7-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDVYKQPKJYPWRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC2=CC(=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90879863 | |

| Record name | BDE-35 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147217-80-9 | |

| Record name | 3,3′,4-Tribromodiphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147217-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3',4-Tribromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147217809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-35 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',4-TRIBROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16X7E8M47U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Fate, Transport, and Degradation Pathways of 3,3 ,4 Tribromodiphenyl Ether and Polybrominated Diphenyl Ethers

Environmental Persistence and Degradation Kinetics

PBDEs, including congeners like 3,3',4-tribromodiphenyl ether, are recognized as persistent organic pollutants (POPs). Their chemical structure, characterized by bromine atoms attached to a diphenyl ether backbone, makes them resistant to environmental degradation. This persistence leads to their accumulation in various environmental compartments, including soil, water, and sediment. pops.int

Studies on the degradation kinetics of PBDEs indicate that their half-lives can be substantial. For instance, the estimated half-life for pentabromodiphenyl ether (pentaBDE) congeners in water is 150 days, and in aerobic sediment, it can be as long as 600 days. canada.ca In soil, the half-lives of different brominated flame retardants can range from a few days to over 400 days, with decabromodiphenyl ether (BDE-209) showing no significant degradation in aerobic soil over the test period. diva-portal.org The degradation rate is influenced by factors such as the number and position of bromine atoms, with lower-brominated congeners sometimes being more bioavailable and toxic. researchgate.net

Photodegradation is a potential transformation pathway for PBDEs in the environment. researchgate.net Most PBDE congeners can absorb light in the 280-400 nm wavelength range, and this absorption can lead to their gradual breakdown. researchgate.net However, even with photodegradation, the persistence of these compounds remains a significant concern.

Bioaccumulation and Bioconcentration Processes

The hydrophobic nature of PBDEs contributes to their tendency to bioaccumulate in the fatty tissues of living organisms. gdut.edu.cn This process involves the uptake and retention of these chemicals from the surrounding environment, leading to concentrations in organisms that can be significantly higher than in the ambient medium.

Uptake and Retention in Biological Tissues

Once in the body, PBDEs are distributed throughout various tissues, with a particular affinity for adipose tissue due to their lipophilicity. nih.gov They have been detected in a wide range of biological samples, including the blood, breast milk, and adipose tissue of both wildlife and humans. researchgate.netnih.gov The retention of PBDEs in tissues is a key factor in their bioaccumulation, as their slow metabolism and excretion prolong their presence in the organism. gdut.edu.cn Studies have shown that lower-brominated congeners, such as tri- to hexa-BDEs, tend to distribute more evenly into lipids, making adipose tissue a suitable matrix for biomonitoring. nih.gov

Species-Specific Bioaccumulation Dynamics

The extent of PBDE bioaccumulation can vary significantly among different species. gdut.edu.cn These differences can be attributed to a variety of factors, including the organism's trophic level, feeding habits, metabolic capacity, and the specific congener profile to which it is exposed. For example, a study on fish from Lekki Lagoon in Nigeria found that Tilapia zilli exhibited significantly higher levels of PBDE-183 compared to Synodontis clarias, suggesting species-specific susceptibilities. ekb.eg Similarly, differences in the biotransformation of PBDEs have been observed in fish, which can lead to varying congener patterns in fish-eating mammals and their predators. pops.int

Bioavailability Considerations in Environmental Matrices

The bioavailability of PBDEs, or the fraction of the chemical that is available for uptake by organisms, is influenced by their partitioning between different environmental compartments. In aquatic systems, PBDEs are often bound to sediment and suspended particles. pops.int While this binding can reduce their immediate availability in the water column, sediment-dwelling organisms can still be exposed to high concentrations. The bioavailability from sediments can be influenced by factors such as the organic carbon content of the sediment. pops.int Furthermore, the degradation of higher-brominated PBDEs can produce lower-brominated congeners that are more bioavailable and potentially more toxic. researchgate.net

Trophic Transfer and Biomagnification through Food Webs

A significant concern regarding PBDEs is their ability to move up the food chain, a process known as trophic transfer, which can lead to biomagnification. gdut.edu.cn Biomagnification is the incremental increase in the concentration of a contaminant at successively higher levels in a food web.

Studies have demonstrated that PBDEs biomagnify in various aquatic food webs, including those in the Baltic Sea, the Atlantic Ocean, and the Arctic. pops.intpops.int For instance, research in Lake Winnipeg, Canada, showed the bioaccumulation and trophic transfer of several brominated flame retardants. gdut.edu.cn The trophic magnification factor (TMF), a measure of a chemical's potential to biomagnify, has been calculated for various PBDE congeners. TMFs greater than one indicate that the chemical is biomagnifying. For example, in a Lake Taihu food web, the TMFs for 2,4,6-tribromophenyl (B11824935) allyl ether (ATE), 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE), and bis(2-ethylhexyl)-3,4,5,6-tetrabromo-phthalate (TBPH) were 2.85, 2.83, and 2.42, respectively, indicating significant biomagnification. sustech.edu.cn This process results in top predators having the highest concentrations of these contaminants. pops.int

Degradation Mechanisms in Environmental Compartments

The degradation of PBDEs in the environment can occur through both biotic and abiotic processes, although these processes are generally slow.

Biotic Degradation: Microbial degradation can play a role in the breakdown of PBDEs, particularly under anaerobic conditions. nih.gov Some microorganisms are capable of reductive debromination, where bromine atoms are removed from the diphenyl ether structure. acs.org This process can lead to the formation of lower-brominated congeners. acs.org For example, decabromodiphenyl ether (BDE-209) can be biodegraded by complex bacterial communities under aerobic conditions, involving processes like debromination, hydroxylation, and the breaking of the ether bond. nih.gov However, the degradation rates can vary significantly depending on the specific congener and environmental conditions. nih.gov

Abiotic Degradation: Photodegradation, or the breakdown of chemicals by sunlight, is a significant abiotic degradation pathway for PBDEs. researchgate.net This process can occur in the atmosphere, in water, and on surfaces. researchgate.net The rate of photodegradation is influenced by the number and position of bromine atoms on the diphenyl ether molecule. researchgate.net For instance, BDE-209 has been shown to degrade in minutes when dissolved in hexane (B92381) and exposed to solar irradiation. acs.org In natural waters, dissolved organic matter can promote the photodegradation of some brominated flame retardants. acs.org Other abiotic degradation mechanisms include oxidation and reduction reactions, which can lead to the formation of hydroxylated derivatives or less brominated diphenyl ethers.

Interactive Data Table: Degradation of Selected PBDEs

| Compound | Degradation Process | Environmental Compartment | Key Findings | Reference |

| PentaBDE | Biodegradation | Aerobic Sediment | Estimated half-life of 600 days. | canada.ca |

| PentaBDE | Biodegradation | Water | Estimated half-life of 150 days. | canada.ca |

| BDE-209 | Biodegradation | Aerobic Soil | No significant degradation observed during the test period. | diva-portal.org |

| BDE-209 | Photodegradation | Hexane Solution | Reacts in minutes under solar irradiation. | acs.org |

| BDE-209 | Biodegradation | Aqueous Solution (Aerobic) | 88.4% degradation after 120 hours by a complex bacterial community. | nih.gov |

| 2,4,4'-Tribromodiphenyl ether (BDE-28) | Biodegradation | Aerobic Soil | Slower degradation compared to other tested BFRs like TBBPA and TBECH. | diva-portal.orgnih.gov |

| 2,3-Dibromopropyl-2,4,6-tribromophenyl ether (DPTE) | Photodegradation | Natural Waters | Can undergo direct photolysis and oxidation by hydroxyl radicals. | acs.org |

Biotic Degradation Processes

Microorganisms play a significant role in the breakdown of PBDEs, including this compound, through several metabolic processes.

Microbial Reductive Debromination

Under anaerobic conditions, a key transformation pathway for PBDEs is microbial reductive debromination. researchgate.net This process involves the removal of bromine atoms from the diphenyl ether structure, typically leading to the formation of less brominated congeners. researchgate.netnih.gov Studies have shown that higher brominated PBDEs can be reductively debrominated by microbial consortia found in sediments and soils. nih.govresearchgate.net For instance, research on octa-BDE mixtures has demonstrated their debromination to a range of products, from hexa- to mono-BDEs, within a couple of months. nih.gov Notably, this process can sometimes result in the accumulation of more toxic lower-brominated congeners like tetra-BDEs. nih.gov The presence of specific microorganisms, such as Dehalococcoides species, has been linked to this debromination activity. nih.gov This process is generally slow, with studies showing partial debromination of deca-BDE over several months in sewage sludge. frontiersin.org

Aerobic Debromination and Ring Cleavage

In the presence of oxygen, different microbial degradation mechanisms become prominent. Aerobic degradation of PBDEs can involve both debromination and cleavage of the aromatic rings. researchgate.net Some bacterial strains have demonstrated the ability to utilize lower brominated PBDEs as a sole carbon and energy source. pjoes.com For example, bacteria isolated from the phyllosphere of Populus tomentosa were capable of degrading 4-monobrominated diphenyl ether. pjoes.com The aerobic degradation process is considered advantageous as it can lead to less toxic metabolites through hydroxylation and ring-opening reactions, in contrast to the potential for toxic intermediate accumulation in anaerobic pathways. pjoes.com However, the efficiency of aerobic degradation tends to decrease with an increasing number of bromine substituents. nih.gov Some studies have reported the complete aerobic debromination of certain PBDEs, with the release of stoichiometric amounts of bromide. nih.gov

Hydroxylation Pathways

Hydroxylation is another significant biotic transformation pathway for PBDEs under aerobic conditions. researchgate.net This process, often mediated by dioxygenase enzymes, involves the introduction of hydroxyl (-OH) groups onto the aromatic rings. nih.gov The formation of hydroxylated PBDEs (OH-PBDEs) has been observed in studies with various bacterial strains. For example, Pseudomonas aeruginosa has been shown to degrade deca-BDE (BDE-209) into lower brominated congeners and OH-PBDEs. nih.govmdpi.com Similarly, the aerobic degradation of BDE-47 by Achromobacter xylosoxidans also leads to the formation of hydroxylated metabolites. deswater.com These hydroxylated compounds can be intermediates in the pathway to complete degradation, including ring cleavage. pjoes.com

Abiotic Degradation Processes

In addition to biological processes, this compound and other PBDEs are subject to degradation through non-biological, or abiotic, means.

Photochemical Degradation (Photolysis and Photooxidation)

Photolysis, or the breakdown of compounds by light, is a primary abiotic degradation pathway for PBDEs in the environment. researchgate.net PBDEs absorb light in the UV range (280-400 nm), which can lead to the cleavage of carbon-bromine bonds and subsequent reductive debromination. researchgate.netmdpi.com This process often follows pseudo-first-order kinetics. researchgate.netplos.org The photolysis of 2,4,4′-tribromodiphenyl ether (BDE-28) has been shown to produce lower brominated PBDEs. mdpi.comrsc.org The rate and products of photolysis can be influenced by the surrounding medium, such as the presence of surfactants. rsc.orgmdpi.comresearchgate.net

Photooxidation, involving reactive oxygen species (ROS) like hydroxyl radicals (·OH) and singlet oxygen (¹O₂), also contributes to the degradation of PBDEs. plos.org The indirect photolysis of BDE-28 can be initiated by these reactive species. plos.org Studies on other PBDEs, like BDE-15 and BDE-47, have shown that ·OH-initiated oxidation is a significant removal pathway, leading to the formation of hydroxylated PBDEs and brominated phenols. acs.orgresearchgate.net

Table 1: Photodegradation Parameters for BDE-28 and Related Congeners

| Compound | Condition | Rate Constant (k) | Half-life (t½) | Reference |

|---|---|---|---|---|

| BDE-28 | UV irradiation (λ>290 nm) in water | 18.4 × 10⁻³ min⁻¹ | Not specified | plos.org |

| BDE-28 | In 500 mg L⁻¹ Triton X-100 solution | 0.12 min⁻¹ | Not specified | rsc.org |

This table presents selected kinetic data for the photodegradation of BDE-28 and a related congener under different experimental conditions.

Chemical Debromination Reactions

Chemical reactions with certain reducing agents can also lead to the debromination of PBDEs. A notable example is the reaction with zerovalent iron (Fe⁰). acs.orgnih.gov Studies have demonstrated that zerovalent iron can effectively transform higher brominated BDEs into less brominated congeners in a stepwise manner. acs.orgnih.gov For example, within 40 days, a significant percentage of deca-BDE was transformed into a range of lower brominated products, from hexa- to mono-BDEs. acs.orgpops.int The reaction rates tend to decrease as the number of bromine atoms on the diphenyl ether decreases. acs.orgnih.gov This process is a form of reductive debromination, similar to the microbial pathway but driven by a chemical reductant. acs.org The debromination of 2,3,4-tribromodiphenyl ether (BDE-21) by nanoscale zerovalent iron has also been studied to understand the degradation pathways. acs.orgnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | |

| Polybrominated Diphenyl Ethers | PBDEs |

| 2,4,4′-Tribromodiphenyl ether | BDE-28 |

| 4-Monobrominated diphenyl ether | |

| Decabromodiphenyl ether | Deca-BDE, BDE-209 |

| 2,2',4,4'-Tetrabromodiphenyl ether | BDE-47 |

| 4,4′-Dibromodiphenyl ether | BDE-15 |

| 2,3,4-Tribromodiphenyl ether | BDE-21 |

| Hydroxylated Polybrominated Diphenyl Ethers | OH-PBDEs |

| Diphenyl ether | |

| Triton X-100 |

Human Exposure to 3,3 ,4 Tribromodiphenyl Ether and Polybrominated Diphenyl Ethers

Major Routes of Human Exposure and Intake Assessment

Human exposure to PBDEs, including 3,3',4-Tribromodiphenyl ether, occurs through several primary pathways. These include dietary consumption, inhalation of airborne particles and vapors, and ingestion of contaminated dust, as well as dermal contact. cdc.govncceh.canih.gov

Dietary Exposure through Food Consumption

Diet is considered a significant route of human exposure to PBDEs. nih.govacs.org These lipophilic compounds can accumulate in the fatty tissues of animals and subsequently enter the human food chain. washington.educfs.gov.hk

Detailed Research Findings:

Animal Products: Consumption of contaminated fatty animal foods such as meat, fish, and dairy products is a primary source of dietary PBDE exposure. ncceh.cawashington.edu Studies have linked higher consumption of poultry and red meat fat to increased serum PBDE levels. nih.gov In a U.S. study, meat consumption was identified as the leading source of dietary PBDE exposure. nih.gov

Dairy Products and Eggs: Dairy products and eggs have also been identified as sources of PBDEs in the diet. acs.orgcfs.gov.hk A study in Australia detected some of the highest levels of PBDEs in boiled eggs and cream. foodstandards.govt.nz

Plant-Based Foods: While the primary dietary sources are of animal origin, small amounts of PBDEs have also been detected in a variety of plant-based foods. washington.edu

Inhalation Exposure to Airborne Particles and Vapors

PBDEs can be released from consumer products into the indoor environment, leading to exposure through the inhalation of airborne particles and vapors. ncceh.canih.gov

Detailed Research Findings:

Indoor Air: PBDEs have been detected in indoor air in various settings, including homes, schools, and cars. nih.govmdpi.com Concentrations can vary significantly, with studies in Canada and the U.S. reporting a wide range of levels. nih.gov

Particle-Bound PBDEs: PBDEs can attach to airborne particles, which can then be inhaled. nih.govcopernicus.org The size of these particles influences how deeply they can penetrate the respiratory system. copernicus.org Finer particles carrying highly brominated PBDEs may pose a greater risk as they can reach the deeper regions of the lungs. copernicus.org

Significance of Inhalation: While inhalation is a recognized exposure route, its contribution to the total PBDE body burden is generally considered to be less significant than dietary intake and dust ingestion for most people. acs.orgdiva-portal.org However, investigations are ongoing to fully determine its significance. washington.edu

Ingestion of Contaminated Dust and Dermal Contact

The ingestion of contaminated indoor dust is a major pathway for human exposure to PBDEs, particularly for children. cdc.govncceh.caacs.org Dermal absorption from dust is also a potential, though less understood, route of exposure. bohrium.comresearchgate.net

Detailed Research Findings:

High Concentrations in Dust: House dust can contain high concentrations of PBDEs that have leached from consumer products like furniture, electronics, and carpets. washington.eduacs.org Studies have consistently found PBDEs in dust samples from homes around the world. nih.govmdpi.comnih.govacs.org

Dominant Pathway for Toddlers: For toddlers, the ingestion of house dust is often the predominant exposure route due to their hand-to-mouth behaviors. hhearprogram.orgwashington.edu

Vulnerable Population Exposure Dynamics

Certain populations, particularly infants and toddlers, are more vulnerable to PBDE exposure due to their unique physiological and behavioral characteristics. hhearprogram.orgwashington.edu

Infant Exposure via Breast Milk

Breast milk is a significant source of PBDE exposure for infants. ncceh.cawashington.edu Due to the lipophilic nature of these compounds, they accumulate in breast milk. nih.gov

Detailed Research Findings:

Global Detection in Breast Milk: PBDEs have been detected in human breast milk samples worldwide. nih.govosti.govrsc.org

Geographical Variations: A systematic review found that total PBDE concentrations in breast milk were significantly higher in North America compared to Europe and Asia. nih.gov For instance, mean concentrations in North America were reported to be over 20 times higher. nih.gov

Congener Profiles: The specific PBDE congeners found in breast milk can also vary geographically, suggesting different primary sources of exposure. bund.de BDE-47, BDE-99, BDE-100, and BDE-153 are often the predominant congeners found. nih.gov

Estimated Daily Intake: Studies have estimated the daily intake of PBDEs for breast-fed infants based on concentrations in milk and daily milk consumption. rsc.orgmdpi.com

Table 2: Regional Pooled Mean Concentrations of Total PBDEs in Breast Milk (2000-2015)

| Region | Pooled Mean Concentration (ng/g lipid) (95% CI) |

|---|---|

| North America | 66.8 (44.7, 88.9) |

| Europe | 2.6 (2.2, 3.1) |

| Asia | 2.8 (2.4, 3.3) |

Source: Chen et al., 2017 nih.gov

Toddler Exposure through Dust Ingestion

Toddlers have a heightened risk of PBDE exposure, primarily through the ingestion of contaminated dust. hhearprogram.orgwashington.edu

Detailed Research Findings:

Hand-to-Mouth Behavior: The frequent hand-to-mouth activity of toddlers significantly increases their ingestion of dust from floors, toys, and other surfaces. hhearprogram.orgnih.govnih.gov

Higher Body Burden: Children consistently show higher concentrations of PBDEs in their bodies compared to adults, which is attributed to their increased dust ingestion and higher food intake relative to their body weight. washington.edu

Behavioral Impact: Studies have shown that more active children may have higher levels of PBDEs on their hands and in their bodies. nih.govnih.gov For example, children who licked their fingers while eating showed higher serum PBDE levels after accounting for the amount on their hands. nih.gov Conversely, behaviors like spending more time sleeping were associated with lower exposures. nih.govnih.gov

Environmental Factors: The presence of plastic toys has been associated with higher levels of PBDEs on children's hands. nih.govnih.gov

Human Biomonitoring of 3,3 ,4 Tribromodiphenyl Ether and Polybrominated Diphenyl Ethers

Detection and Quantification in Biological Matrices

The lipophilic nature of PBDEs leads to their accumulation in lipid-rich tissues. Analytical methods, primarily gas chromatography coupled with mass spectrometry (GC-MS), are used for the detection and quantification of these compounds in diverse biological samples. cdc.gov

Serum and plasma are common matrices for biomonitoring PBDEs due to the ease of collection and their ability to reflect systemic exposure. BDE-28, along with other congeners like BDE-47, BDE-99, BDE-100, and BDE-153, are frequently detected in human serum and plasma. nih.govacs.org

Studies have shown a wide range of PBDE concentrations in serum. For instance, in a study of New England office workers, BDE-28 was detected in 68% of serum samples. acs.org Another study on first-time mothers in Uppsala, Sweden, reported detectable levels of various PBDEs in pooled serum samples. diva-portal.org In the U.S. National Health and Nutrition Examination Survey (NHANES) for 2003-2004, BDE-28 was one of the PBDE congeners analyzed in serum to assess the exposure of the U.S. population. nih.gov A study of pregnant women in Northern California also found widespread exposure to BDE-28. escholarship.org

The limit of quantitation for PBDEs in blood serum is typically around 0.7 ng/g lipid. cdc.gov Advanced analytical methods can achieve even lower detection limits, such as 0.003 ng/mL for BDE-28 in serum. ca.gov

Table 1: Selected Studies on BDE-28 Concentrations in Human Serum/Plasma This is an interactive table, you can sort and filter the data.

| Study Population | Location | BDE-28 Detection Frequency | Median/Mean Concentration | Citation |

|---|---|---|---|---|

| Office Workers | Greater Boston, MA, USA | 68% | - | acs.org |

| First-time Mothers | Uppsala, Sweden | Detected | - | diva-portal.org |

| General Population (NHANES) | United States | Analyzed | - | nih.gov |

| Pregnant Women | Northern California, USA | Widespread | - | escholarship.org |

| Patients with Abnormal Thyroids | - | 79% | - | amegroups.org |

Adipose tissue, due to its high lipid content, serves as a primary reservoir for PBDEs. Analysis of adipose tissue provides a measure of long-term, cumulative exposure. Studies have consistently detected BDE-28 and other PBDEs in human fat samples. wur.nlfagg.be

In a Belgian study, the sum of several PBDE congeners, including BDE-28, in adipose tissue ranged from 1.7 to 10.1 ng/g fat. wur.nl Similarly, a study of Japanese human adipose tissue also identified BDE-28 among the seven PBDE congeners quantified. pops.int The typical limit of quantitation for PBDEs in adipose tissue is approximately 0.3 ng/g lipid. cdc.gov

The presence of PBDEs in breast milk and fetal tissues is of particular concern as it indicates prenatal and early-life exposure. BDE-28 has been detected in breast milk, umbilical cord serum, and placental tissue, demonstrating its ability to cross the placental barrier. rsc.orgcapes.gov.bracs.org

A study in Madrid, Spain, detected BDE-28 in maternal serum, umbilical cord serum, and breast milk. capes.gov.br In a South Korean birth panel, PBDEs were measured in matched maternal and umbilical cord blood, as well as breast milk, with umbilical cord serum showing the highest geometric mean concentration of total PBDEs. mdpi.com Research has also shown that PBDEs can be found in aborted human fetuses and placentas during the first trimester of pregnancy, with BDE-28 being one of the detected congeners. acs.org The limit of quantitation for PBDEs in human milk is around 5 pg/g lipid. cdc.gov

Studies have observed that individual fetal blood concentrations of PBDEs often mirror maternal concentrations, suggesting that maternal blood levels can be a useful predictor of fetal exposure. nih.gov There can be differential distribution of congeners, with some studies noting a greater proportion of BDE-28 in the maternal part of the placenta compared to the fetal portion. nih.gov

While less common than blood or adipose tissue analysis, urine and hair have been explored as non-invasive matrices for biomonitoring PBDEs. rsc.org Hair analysis, in particular, has shown promise as a biomarker for systemic exposure. acs.orgnih.gov

Studies have found significant correlations between the concentrations of several PBDE congeners, including BDE-28, in paired human hair and serum samples. acs.orgnih.gov This suggests that hair can be a reliable indicator of long-term PBDE exposure. nih.gov The limit of quantitation for PBDE residues in hair has been reported to be as low as 0.025 pg/mg. cdc.gov Segmental analysis of hair has been investigated to assess long-term exposure over time. nih.gov

In contrast to hair, PBDEs are not typically measured in urine due to their chemical properties. However, a study of Moroccan children did detect brominated flame retardants in 54.84% of urine samples analyzed. nih.gov

National and Regional Biomonitoring Programs

Several countries and regions have established biomonitoring programs to track the levels of environmental chemicals, including PBDEs, in their populations. These programs are essential for understanding exposure patterns, identifying at-risk populations, and evaluating the effectiveness of regulatory actions. nih.govenv-health.org

In the United States, the National Health and Nutrition Examination Survey (NHANES) provides ongoing assessment of the U.S. population's exposure to a wide range of environmental chemicals, including PBDEs like BDE-28. nih.gov Similarly, Biomonitoring California is a state-level program that investigates chemical exposures in California residents. ca.gov

Australia has a national biomonitoring program that has been tracking PBDE concentrations in pooled serum samples since 2002/03, allowing for the assessment of temporal trends. nih.gov In Europe, various birth cohorts have been established to study the exposure to environmental chemicals, including PBDEs, and their potential health effects. proyectoinma.org The Northern Contaminants Program in Canada has assessed the exposure of indigenous peoples in the Arctic to various pollutants, including PBDEs, using maternal and cord blood plasma. osti.gov

Temporal Trends and Geographical Variations in Human Body Burdens

The body burdens of PBDEs have shown significant temporal and geographical variations, largely reflecting the patterns of their use and regulation.

Temporal trend studies have generally shown a decrease in the concentrations of some PBDE congeners, including BDE-28, in human samples following their phase-out. acs.org For example, a study of NHANES participants from 2005/06 to 2013/14 observed declining trends in serum concentrations of BDE-28. acs.org A study in Northern California also reported a decline in serum PentaBDE concentrations, including BDE-28, between 2008 and 2012. escholarship.org Research examining PBDE concentrations in children over a 15-year period (1998-2013) also found that, on average, body burdens have decreased since the 2004 phase-out. nih.gov

Geographically, North American populations have historically shown higher PBDE body burdens compared to European and Asian populations, which is consistent with the greater use of the PentaBDE technical mixture in the U.S. rsc.orgescholarship.org Within the United States, regional differences have also been observed. For instance, the NHANES 2003-2004 data showed that the South and West had significantly higher serum concentrations of PBDEs, including BDE-28, compared to the Northeast. nih.gov California, in particular, has reported higher levels of PBDEs in its residents, likely due to a unique furniture flammability standard that led to increased use of these flame retardants. escholarship.orgnih.gov

Metabolism and Biotransformation of 3,3 ,4 Tribromodiphenyl Ether and Polybrominated Diphenyl Ethers in Biological Systems

General Metabolic Pathways of PBDEs

The metabolism of PBDEs is influenced by the degree and position of bromine substitution on the diphenyl ether structure. nih.gov Generally, three primary metabolic pathways have been identified in various biological systems, from microorganisms to mammals. nih.govnih.gov

Reductive debromination is a significant metabolic pathway, particularly for highly brominated PBDEs, under anaerobic conditions. frontiersin.org This process involves the removal of bromine atoms, leading to the formation of lower-brominated congeners. magtech.com.cncdc.gov Studies have shown that anaerobic microorganisms in sediments and soils can debrominate higher brominated PBDEs, such as deca-BDE, to less-brominated and potentially more bioavailable and toxic forms like tetra- and penta-BDEs. nih.gov The preference for debromination is typically meta-Br > ortho-Br > para-Br. mdpi.com This transformation is a concern because the resulting lower-brominated PBDEs can be more persistent and toxic. magtech.com.cnnih.gov For instance, microbial debromination of deca-BDE (BDE-209) has been observed to produce nona- and octa-BDEs. nih.gov

Oxidative hydroxylation is a primary metabolic route for PBDEs in vertebrates, mediated mainly by cytochrome P450 (CYP) monooxygenases. gdut.edu.cnubc.ca This pathway introduces one or more hydroxyl (-OH) groups onto the aromatic rings of the PBDE molecule, forming hydroxylated PBDEs (OH-PBDEs). nih.gov This process generally increases the polarity of the compound, which can aid in its elimination from the body. However, some OH-PBDEs have been shown to possess greater biological activity and toxicity than their parent congeners. thescipub.com The ease of metabolism through this pathway appears to be inversely related to the number of bromine atoms on the parent PBDE. thescipub.com For example, BDE-47 is readily metabolized to various hydroxylated forms, while the highly brominated BDE-209 is more resistant to this transformation. nih.govresearchgate.net

Cleavage of the stable ether bond linking the two phenyl rings is another, though less common, metabolic pathway for PBDEs. nih.govnih.gov This reaction breaks down the PBDE molecule into brominated phenols. nih.govcdc.gov For instance, the metabolism of 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) can result in the formation of 2,4-dibromophenol, while 2,2',4,4',5-pentabromodiphenyl ether (BDE-99) can yield 2,4,5-tribromophenol. nih.govnih.gov This pathway is significant as it represents a complete breakdown of the diphenyl ether structure. mdpi.com Evidence for ether bond cleavage has been observed in rats and through in vitro studies with human liver cells. cdc.govnih.gov

Formation and Identification of Hydroxylated Metabolites (OH-PBDEs)

The oxidative metabolism of PBDEs leads to a variety of hydroxylated metabolites (OH-PBDEs), which have been identified in numerous biological samples, including wildlife and humans. amchro.com The specific isomers formed depend on the parent congener and the enzymatic systems involved.

In vitro studies using rat and human liver microsomes have successfully identified mono- and dihydroxylated metabolites for several PBDE congeners. thescipub.com For 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), a widely studied congener, multiple hydroxylated metabolites have been identified. In rats, feces analysis after oral administration of BDE-47 revealed the presence of six different hydroxylated tetrabromodiphenyl ethers and three hydroxylated tribromodiphenyl ethers. nih.govcapes.gov.br Studies with human liver microsomes have shown that BDE-99 exposure can lead to the formation of monohydroxylated pentabrominated diphenyl ethers. nih.gov

The table below summarizes some of the identified hydroxylated metabolites from the parent congener BDE-47.

| Parent Compound | Metabolite Name | Chemical Name |

| BDE-47 | 4'-OH-BDE-17 | 4'-hydroxy-2,2',4-tribromodiphenyl ether |

| BDE-47 | 2'-OH-BDE-28 | 2'-hydroxy-2,4,4'-tribromodiphenyl ether |

| BDE-47 | 3-OH-BDE-47 | 3-hydroxy-2,2',4,4'-tetrabromodiphenyl ether |

| BDE-47 | 5-OH-BDE-47 | 5-hydroxy-2,2',4,4'-tetrabromodiphenyl ether |

| BDE-47 | 6-OH-BDE-47 | 6-hydroxy-2,2',4,4'-tetrabromodiphenyl ether |

| BDE-47 | 4-OH-BDE-42 | 4-hydroxy-2,2',3,4'-tetrabromodiphenyl ether |

| BDE-47 | 4'-OH-BDE-49 | 4'-hydroxy-2,2',4,5'-tetrabromodiphenyl ether |

| BDE-47 | 2'-OH-BDE-66 | 2'-hydroxy-2,3',4,4'-tetrabromodiphenyl ether |

Data sourced from studies on BDE-47 metabolism in rats and with human enzymes. nih.govcapes.gov.brebi.ac.uknih.govnih.gov

Formation and Identification of Dihydroxylated Metabolites (Di-OH-PBDEs)

Further oxidation of monohydroxylated PBDEs or direct oxidation of the parent compound can lead to the formation of dihydroxylated metabolites (di-OH-PBDEs). thescipub.com These metabolites are generally more hydrophilic than their monohydroxylated counterparts. mdpi.com The identification of di-OH-PBDEs has been more challenging due to the lack of commercial standards, but recent research has begun to characterize these compounds. mdpi.com

In vitro studies have confirmed the formation of dihydroxylated metabolites. For example, the metabolism of BDE-47 by human cytochrome P450 enzymes can produce a di-OH-tetra-BDE. ebi.ac.uknih.gov Similarly, the incubation of 2,2',4,4',6-pentabromodiphenyl ether (BDE-100) with human CYP2B6 resulted in the formation of two di-OH-pentaBDE metabolites. ebi.ac.uk

The table below lists some of the dihydroxylated PBDEs that have been synthesized for research or identified as metabolites.

| Parent Compound | Metabolite Name/Synthesized Compound | Chemical Name |

| BDE-17 (hypothetical) | 3,5-diOH-BDE-17 | 3,5-dihydroxy-2,2',4-tribromodiphenyl ether |

| BDE-47 | 6,6'-diOH-BDE-47 | 6,6'-dihydroxy-2,2',4,4'-tetrabromodiphenyl ether |

| BDE-51 (hypothetical) | 3,5-diOH-BDE-51 | 3,5-dihydroxy-2,3',4,5'-tetrabromodiphenyl ether |

| BDE-100 | 3,5-diOH-BDE-100 | 3,5-dihydroxy-2,2',4,4',6-pentabromodiphenyl ether |

Data sourced from synthesis and metabolic studies. mdpi.comebi.ac.uk

Enzymatic Systems Involved in Biotransformation

The biotransformation of PBDEs is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver. gdut.edu.cnresearchgate.net Different CYP isoforms exhibit varying efficiencies in metabolizing specific PBDE congeners.

In humans, CYP2B6 has been identified as a predominant enzyme in the oxidative metabolism of several PBDEs, including BDE-47, BDE-99, and BDE-100. ubc.canih.govebi.ac.ukescholarship.org Kinetic studies have shown that CYP2B6 has a high affinity for BDE-47, leading to the formation of multiple hydroxylated metabolites. nih.gov Other CYP enzymes, such as those in the CYP1A, CYP2C, and CYP3A families, also contribute to PBDE metabolism, although often to a lesser extent than CYP2B6. ubc.ca For instance, exposure of human hepatocytes to BDE-99 and BDE-209 led to the up-regulation of CYP1A2 and CYP3A4 genes. researchgate.netnih.gov In polar bears, CYP2B was also found to be the most active enzyme in the biotransformation of BDE-47 and BDE-99. ubc.ca The specific combination of CYP enzymes expressed in an organism determines the profile of metabolites produced. escholarship.org

Cytochrome P450 (CYP) Enzyme Mediated Metabolism

The initial and rate-limiting step in the metabolism of many PBDEs is oxidation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.net This process typically involves hydroxylation, where a hydroxyl (-OH) group is added to the aromatic rings of the PBDE molecule, or debromination, the removal of a bromine atom, which can also be followed by hydroxylation. These reactions increase the polarity of the parent compound, facilitating its subsequent excretion.

Studies on various PBDE congeners have identified specific CYP enzymes responsible for their metabolism. For instance, in human liver microsomes, CYP2B6 has been identified as the predominant enzyme in the oxidative metabolism of BDE-47 and BDE-99. nih.govubc.ca Other CYP isozymes, such as CYP1A2 and CYP3A4, may also contribute, and their expression can be induced by exposure to PBDEs. researchgate.net

The metabolism of BDE-47 in rats has been shown to produce several hydroxylated metabolites, including both hydroxylated tetrabromodiphenyl ethers and hydroxylated tribromodiphenyl ethers, indicating that both hydroxylation and debromination occur. capes.gov.brnih.gov For example, the exposure of rats to BDE-47 resulted in the identification of metabolites such as 2′-hydroxy-2,4,4′-tribromodiphenyl ether, 3′-hydroxy-2,4,4′-tribromodiphenyl ether, and 4′-hydroxy-2,2′,4-tribromodiphenyl ether in feces. capes.gov.brnih.gov

Similarly, in vitro studies with human hepatocytes exposed to BDE-99 led to the formation of monohydroxylated pentabrominated diphenyl ether metabolites and a tetrabrominated metabolite, further demonstrating the role of CYP enzymes in the biotransformation of these compounds. researchgate.net Given the structural similarities, it is plausible that 3,3',4-Tribromodiphenyl ether also undergoes CYP-mediated hydroxylation, potentially at various positions on its phenyl rings, to form one or more hydroxylated tribromodiphenyl ether metabolites.

Table 1: Examples of Cytochrome P450-Mediated Metabolites of Selected PBDEs

| Parent Compound | Metabolizing System | Major Metabolites Identified |

| BDE-47 (2,2′,4,4′-Tetrabromodiphenyl ether) | Rat (in vivo) | 2′-hydroxy-2,4,4′-tribromodiphenyl ether, 3′-hydroxy-2,4,4′-tribromodiphenyl ether, 4′-hydroxy-2,2′,4-tribromodiphenyl ether, and various hydroxylated tetra-BDEs. capes.gov.brnih.gov |

| BDE-47 (2,2′,4,4′-Tetrabromodiphenyl ether) | Human liver microsomes (in vitro) | 3-OH-BDE-47, 5-OH-BDE-47, 6-OH-BDE-47, 4-OH-BDE-42, 4′-OH-BDE-49. nih.gov |

| BDE-99 (2,2′,4,4′,5-Pentabromodiphenyl ether) | Human hepatocytes (in vitro) | Monohydroxylated pentabrominated diphenyl ethers, unidentified tetrabrominated metabolite, 2,4,5-tribromophenol. researchgate.net |

| BDE-99 (2,2′,4,4′,5-Pentabromodiphenyl ether) | Chicken liver microsomes (in vitro) | 5′-hydroxy-2,2′,4,4′,5-pentabromodiphenyl ether (5′-OH-BDE-99), 6′-hydroxy-2,2′,4,4′,5-pentabromodiphenyl ether (6′-OH-BDE-99), 4′-hydroxy-2,2′,4,5,5′-pentabromodiphenyl ether (4′-OH-BDE-101). nih.gov |

Glucuronidation and Sulfation Pathways

Following Phase I metabolism, the resulting hydroxylated PBDEs (OH-PBDEs) can undergo Phase II conjugation reactions, primarily glucuronidation and sulfation. ebi.ac.uk These processes, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) respectively, attach large, water-soluble molecules (glucuronic acid or a sulfonate group) to the hydroxyl group of the OH-PBDEs. This further increases their water solubility and facilitates their elimination from the body, mainly through bile and urine.

In vitro studies using human liver microsomes and cytosol have demonstrated that hydroxylated metabolites of both BDE-47 and BDE-99 can be both glucuronidated and sulfated. ebi.ac.uk For the hydroxylated metabolites of BDE-47, the major glucuronidated products were 2,4-DBP-Gluc and 5-Gluc-BDE-47, while the main sulfated metabolites were 2′-Sulf-BDE-28, 4-Sulf-BDE-42, and 3-Sulf-BDE-47. ebi.ac.uk For the hydroxylated metabolites of BDE-99, the primary glucuronidated metabolites were 2,4,5-TBP-Gluc and 6′-Gluc-BDE-99, and the major sulfated versions were 3′-Sulf-BDE-99 and 5′-Sulf-BDE-99. ebi.ac.uk

Interestingly, the affinity for sulfation of these OH-PBDEs appears to be significantly higher than for glucuronidation, as suggested by lower apparent Km values for the sulfation reactions. ebi.ac.uk This indicates that sulfation may be a more prominent pathway for the detoxification and excretion of these metabolites in humans. ebi.ac.uk While direct evidence for the glucuronidation and sulfation of hydroxylated this compound is not available, it is highly probable that its hydroxylated metabolites would also be substrates for UGT and SULT enzymes, following the general metabolic pathway established for other PBDEs.

Table 2: Examples of Phase II Metabolites of Hydroxylated PBDEs in Human Liver Fractions

| Hydroxylated Metabolite | Conjugation Pathway | Major Conjugated Products |

| OH-BDE-47 Metabolites | Glucuronidation | 2,4-DBP-Gluc, 5-Gluc-BDE-47 |

| OH-BDE-47 Metabolites | Sulfation | 2′-Sulf-BDE-28, 4-Sulf-BDE-42, 3-Sulf-BDE-47 |

| OH-BDE-99 Metabolites | Glucuronidation | 2,4,5-TBP-Gluc, 6′-Gluc-BDE-99 |

| OH-BDE-99 Metabolites | Sulfation | 3′-Sulf-BDE-99, 5′-Sulf-BDE-99 |

Toxicological Effects and Health Implications of 3,3 ,4 Tribromodiphenyl Ether and Polybrominated Diphenyl Ethers

In Vivo Toxicological Studies in Animal Models

In vivo studies using animal models are fundamental to understanding the systemic toxicological effects of PBDEs following exposure. These studies have revealed that PBDEs can induce a range of adverse health outcomes, affecting multiple organ systems. mdpi.comfrontiersin.org The findings from these animal studies are critical for assessing potential human health risks, particularly concerning the liver, thyroid gland, and the nervous, reproductive, and immune systems. nih.govmdpi.com

The liver is a primary target organ for PBDE toxicity. unife.it Animal studies have demonstrated that exposure to various PBDE congeners and commercial mixtures can lead to significant liver damage. industrialchemicals.gov.au Observed pathologies include centrilobular hypertrophy (enlargement of liver cells around the central vein), fatty changes, and the formation of liver granulomas. unife.itepa.gov Some studies also report that PBDEs can induce hepatic enzymes, which may alter the metabolism of other compounds and disrupt normal physiological processes. osti.gov These effects highlight the potential for PBDEs to cause liver injury following environmental exposure. nih.govfrontiersin.org

Table 1: Summary of Hepatic Effects of PBDEs in Animal Models

| Effect | Observation | Animal Model |

|---|---|---|

| Cellular Changes | Centrilobular hypertrophy, fatty changes. unife.it | Rodents |

| Tissue Pathology | Increased incidence of liver granulomas. epa.gov | Mice |

| Enzyme Induction | Elevated hepatic uridine-5-diphospho-glucuronosyltransferase (UDP-GT) activity. osti.gov | Rats |

A significant body of evidence from animal studies indicates that PBDEs are potent disruptors of the thyroid hormone system. osti.govaacrjournals.org This disruption stems from the structural similarity between PBDEs and the thyroid hormones thyroxine (T4) and triiodothyronine (T3). aacrjournals.org Because of this resemblance, PBDEs and their hydroxylated metabolites can competitively bind to thyroid hormone transport proteins, such as transthyretin, which can lead to reduced circulation of thyroid hormones. osti.govaacrjournals.org Studies in rats, mice, and fish have consistently shown that in vivo exposure to PBDEs results in decreased plasma levels of T4. osti.gov Chronic disruption of thyroid hormone homeostasis is hypothesized to cause abnormal proliferation of thyroid follicular cells, which may be a precursor to tumor development. aacrjournals.orgoup.com

Table 2: Key Findings on PBDE-Induced Thyroid Disruption in Animal Models

| Finding | Mechanism/Effect | Animal Model |

|---|---|---|

| Reduced Hormone Levels | Significant reductions in plasma thyroxine (T4) levels. osti.gov | Rats, Mice, Fish |

| Competitive Binding | PBDEs and their metabolites bind to thyroid hormone transport proteins. osti.govaacrjournals.org | N/A (Mechanism) |

| Cellular Changes | Increased incidence of thyroid gland follicular cell hyperplasia. oup.com | Mice |

The developing nervous system is particularly vulnerable to the toxic effects of PBDEs. researchgate.net Exposure during critical windows of brain development has been linked to lasting neurodevelopmental and neurobehavioral changes in animal models. industrialchemicals.gov.auresearchgate.net Studies in mice have shown that neonatal exposure to certain PBDE congeners can lead to hyperactivity and altered habituation to new environments that persist into adulthood. nih.govindustrialchemicals.gov.au The proposed mechanisms for PBDE-induced neurotoxicity are multifaceted and may include disruption of thyroid hormone action, induction of oxidative stress in the brain, and interference with neurotransmitter systems. mdpi.comresearchgate.net These findings raise significant concerns about the potential for early-life PBDE exposure to contribute to neurodevelopmental disorders. researchgate.net

Table 3: Neurodevelopmental and Neurobehavioral Effects of PBDEs in Animal Models

| Effect | Observation | Animal Model |

|---|---|---|

| Behavioral Changes | Hyperactivity, disrupted habituation to new environments. industrialchemicals.gov.au | Mice |

| Cognitive Function | Poorer performance on cognitive and motor function tests. researchgate.net | Rodents |

| Cellular Mechanisms | Induction of oxidative stress, altered protein expression in the brain. mdpi.comresearchgate.net | Rodents |

Table 4: Reproductive and Developmental Toxicity Findings for PBDEs in Animal Models

| Effect | Observation | Animal Model |

|---|---|---|

| Male Reproductive System | Decreased sperm production, spermatogenic injuries. unife.itindustrialchemicals.gov.au | Rats |

| Female Reproductive System | Ultrastructural changes in ovaries of female offspring. industrialchemicals.gov.au | Rats |

The immune system is another target for PBDE-induced toxicity. frontiersin.org Animal studies have demonstrated that exposure to PBDEs can modulate immune function. Research in mink has shown that exposure to PBDE mixtures resulted in reduced antibody production, suggesting a compromised ability to respond to pathogens. In vitro studies have further explored the mechanisms of immunotoxicity, showing that certain congeners can interfere with the function of key immune cells like macrophages. frontiersin.org While some studies on highly brominated congeners like decaBDE did not find evidence of immunosuppression, the findings for lower-brominated mixtures suggest a potential risk to immune health. epa.govcdc.gov

Table 5: Immunotoxicological Effects of PBDEs in Animal Models

| Effect | Observation | Animal Model |

|---|---|---|

| Antibody Production | Reduced antibody production. | Mink |

| Immune Cell Function | Modulation of macrophage activity. frontiersin.org | In vitro (THP-1 cells) |

| Developmental Immunotoxicity | Effects on the immune system of offspring following maternal exposure. cdc.gov | Mice |

Inflammatory Responses

Polybrominated diphenyl ethers (PBDEs) have been shown to modulate the immune system and elicit inflammatory responses, although findings from various studies can be inconsistent. Exposure to certain PBDE congeners has been linked to alterations in cytokine production, which are key signaling molecules in the inflammatory process. For instance, some in vitro and in vivo studies have reported that exposure to PBDEs can lead to an increased release of pro-inflammatory cytokines. frontiersin.orgnih.gov

Studies on human cells have demonstrated that exposure to specific PBDEs can have varying effects on inflammatory markers. In vitro experiments with human macrophages have shown that 2,2′,4,4′-tetrabromodiphenyl ether (PBDE-47) can modulate the expression of numerous intracellular microRNAs, thereby altering the innate immune response and macrophage function. frontiersin.org One study found that PBDE-47 treatment of macrophages could exacerbate the pro-inflammatory response induced by lipopolysaccharide (LPS), leading to the overexpression of genes for Interleukin-6 (IL-6) and matrix metalloproteinase-9 (MMP9). frontiersin.org However, other research has indicated that PBDE-47 can reduce the expression and secretion of pro-inflammatory cytokines such as IL-6, tumor necrosis factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β) in human macrophages. nih.gov

In a study involving human bronchial epithelial cells, exposure to a commercial penta-BDE mixture resulted in increased IL-6 levels. nih.gov In human epidemiological studies, associations have been observed between serum levels of certain PBDE congeners and biomarkers of inflammation. For example, a study of women in the California Teachers Study found that increasing levels of BDE-47 were associated with elevated levels of IL-6. frontiersin.orgnih.gov Conversely, some animal studies have reported a reduction in the production of IL-6 and TNF-α in mice exposed to BDE-47. nih.gov

The specific compound 3,3',4-Tribromodiphenyl ether (BDE-35) has been less studied regarding its direct inflammatory effects. However, one study demonstrated that BDE-35, along with other PBDE congeners, induced the generation of reactive oxygen species (ROS) in lung cells, which can be a precursor to inflammatory responses. nih.gov The interaction of PBDEs with biological pathways can also involve the modulation of small extracellular vesicles, which can in turn modulate immune responses.

The table below summarizes findings from selected studies on the inflammatory effects of PBDEs.

| PBDE Congener/Mixture | Study Type | Model | Key Findings on Inflammatory Markers |

| PBDE-47 | In vitro | Human Macrophages | Exacerbated LPS-induced pro-inflammatory response (increased IL-6, MMP9). frontiersin.org |

| PBDE-47 | In vitro | Human Macrophages | Reduced expression of IL-1β, IL-6, and TNF-α. nih.gov |

| Penta-BDE mixture | In vitro | Human Bronchial Epithelial Cells | Increased IL-6 levels. nih.gov |

| BDE-47 | Epidemiological | Human (California Teachers Study) | Associated with elevated levels of IL-6. frontiersin.orgnih.gov |

| BDE-47 | In vivo | Mice | Reduced production of IL-6 and TNF-α. nih.gov |

| BDE-35 | In vitro | Lung Cells | Induced reactive oxygen species (ROS) generation. nih.gov |

Human Epidemiological Studies and Health Associations

Associations with Metabolic Disorders (e.g., Diabetes, Gestational Diabetes Mellitus, Metabolic Syndrome)

A growing body of epidemiological research suggests a link between exposure to PBDEs and an increased risk for metabolic disorders, including type 2 diabetes, gestational diabetes mellitus (GDM), and metabolic syndrome. However, the findings are not always consistent across studies. researchgate.net

Diabetes and Metabolic Syndrome:

Several cross-sectional studies have found associations between PBDE exposure and an increased risk of diabetes and metabolic syndrome. naturalhealthresearch.org An analysis of the National Health and Nutrition Examination Survey (NHANES) data revealed that two out of six tested brominated flame retardants, including PBDE-153, were associated with both diabetes and metabolic syndrome. diabetesandenvironment.orgfrontiersin.org In a study of older Chinese adults, exposure to certain PBDEs was linked to an increased risk of type 2 diabetes. diabetesandenvironment.org Furthermore, a long-term study in France indicated that dietary exposure to PBDEs was associated with the development of type 2 diabetes. diabetesandenvironment.org In U.S. women, exposure to PBDE-47 was associated with an increased risk of developing type 2 diabetes over an 18-year period. diabetesandenvironment.org Developmental exposure to PBDEs is also a concern, as it has been shown to produce lasting effects on markers for diabetes. frontiersin.org

Gestational Diabetes Mellitus (GDM):

The table below presents a summary of findings from human epidemiological studies on the association between PBDEs and metabolic disorders.

| Health Outcome | PBDE Congener(s) / Total PBDEs | Study Population/Type | Key Findings |

| Diabetes & Metabolic Syndrome | PBDE-153 | U.S. (NHANES) | Associated with both diabetes and metabolic syndrome. diabetesandenvironment.orgfrontiersin.org |

| Type 2 Diabetes | PBDEs (dietary exposure) | France (prospective cohort) | Associated with the development of type 2 diabetes. diabetesandenvironment.org |

| Type 2 Diabetes | PBDE-47 | U.S. women (long-term study) | Associated with an increased risk of type 2 diabetes. diabetesandenvironment.org |

| Gestational Diabetes Mellitus (GDM) | Total PBDEs | Meta-analysis | Increased risk of GDM (OR 1.32). nih.govmdpi.com |

| Gestational Diabetes Mellitus (GDM) | PBDE-154 | Review | Main contributor to increased GDM risk. mdpi.com |

| Gestational Diabetes Mellitus (GDM) | PBDE-28 | China (nested case-control) | Significantly related to an increased risk of GDM. nih.gov |

| Gestational Diabetes Mellitus (GDM) | PBDEs | North America, Finland, Sweden | No significant association found. researchgate.netmdpi.com |

Correlations with Cancer Incidence and Mortality

Epidemiological studies have begun to explore the association between PBDE exposure and the risk of cancer, with some studies suggesting a significant correlation with cancer mortality.

A nationally representative cohort study in the U.S. found that individuals with higher serum levels of PBDEs had a significantly increased risk of death from cancer. cancernetwork.comnih.gov After adjusting for various factors, participants in the highest tertile of serum PBDE levels had an approximately 300% increased risk of cancer mortality compared to those in the lowest tertile. nih.govepocrates.com This study did not find a significant association with all-cause mortality or cardiovascular mortality. cancernetwork.comnih.gov

Specific PBDE congeners have also been linked to cancer mortality. The same U.S. cohort study found that increased exposure to PBDE-47, PBDE-100, and PBDE-153 was correlated with a higher risk of cancer-related death. cancernetwork.com The mechanisms underlying this association are thought to involve oxidative stress and DNA damage. ehn.org

Research into the risk of specific types of cancer has yielded more varied results. For thyroid cancer, some epidemiological studies have investigated a potential link, but the evidence remains inconclusive. mdpi.com One nested case-control study in the U.S. did not find an association between the sum of serum PBDEs or individual congeners (BDE-47, BDE-99, BDE-100, BDE-153) and the risk for thyroid cancer. mdpi.com However, another study reported a positive association with BDE-209. oup.com The potential for PBDEs to act as endocrine disruptors and their structural similarity to thyroid hormones are the basis for the hypothesis of their role in thyroid carcinogenesis. mdpi.com

The table below summarizes key findings from epidemiological studies on the association between PBDEs and cancer.

| Outcome | PBDEs Studied | Study Type | Key Findings |

| Cancer Mortality | Total PBDEs | U.S. Cohort (NHANES data) | ~300% increased risk of cancer mortality for highest vs. lowest exposure tertile. nih.govepocrates.com |

| Cancer Mortality | PBDE-47, PBDE-100, PBDE-153 | U.S. Cohort (NHANES data) | Increased exposure correlated with an increased risk of cancer-related death. cancernetwork.com |

| Thyroid Cancer | BDE-47, BDE-99, BDE-100, BDE-153 | U.S. Nested Case-Control | No significant association found. mdpi.com |

| Thyroid Cancer | BDE-209 | Epidemiological Study | Positive association reported. oup.com |

Advanced Analytical Methodologies for 3,3 ,4 Tribromodiphenyl Ether and Polybrominated Diphenyl Ethers

Sample Preparation and Extraction Techniques

The initial and most critical step in the analysis of PBDEs is the extraction of the analytes from the sample matrix. The choice of extraction technique depends on the sample type (e.g., water, soil, sediment, biota), the physicochemical properties of the target PBDEs, and the desired level of sensitivity. conicet.gov.ar

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely used technique for the extraction and preconcentration of PBDEs from aqueous samples. nih.govbohrium.com It offers several advantages over traditional liquid-liquid extraction, including lower solvent consumption, higher sample throughput, and the potential for automation. cdc.gov The principle of SPE involves passing a liquid sample through a solid adsorbent material packed in a cartridge or disk. The analytes of interest are retained on the adsorbent, while the sample matrix passes through. The retained analytes are then eluted with a small volume of an appropriate solvent. nih.gov

Various adsorbent materials have been employed for the SPE of PBDEs, with the choice depending on the specific properties of the target analytes and the sample matrix. A novel SPE method utilizing a cross-linked starch-based polymer has been developed for the analysis of eight PBDEs in water samples, demonstrating good linearity and low detection limits. nih.gov Another study utilized SPE for the extraction of PBDEs from human serum samples. unitar.org

Table 1: Performance of a Starch-Based SPE Method for PBDE Analysis in Water

| PBDE Congener | Linearity Range (ng L⁻¹) | Coefficient of Determination (r²) | Limit of Detection (LOD) (ng L⁻¹) | Relative Standard Deviation (RSD) (%) | Recovery in River Water (%) | Recovery in Lake Water (%) |

|---|---|---|---|---|---|---|

| BDE-28 | 1–200 | >0.990 | 0.06 - 1.42 | 3.6 - 9.5 | 67.5–102.4 | 71.2–104.1 |

| BDE-47 | 1–200 | >0.990 | 0.06 - 1.42 | 3.6 - 9.5 | 67.5–102.4 | 71.2–104.1 |

| BDE-99 | 1–200 | >0.990 | 0.06 - 1.42 | 3.6 - 9.5 | 67.5–102.4 | 71.2–104.1 |

| BDE-100 | 1–200 | >0.990 | 0.06 - 1.42 | 3.6 - 9.5 | 67.5–102.4 | 71.2–104.1 |

| BDE-153 | 5–200 | >0.990 | 0.06 - 1.42 | 3.6 - 9.5 | 67.5–102.4 | 71.2–104.1 |

| BDE-154 | 5–200 | >0.990 | 0.06 - 1.42 | 3.6 - 9.5 | 67.5–102.4 | 71.2–104.1 |

| BDE-183 | 5–200 | >0.990 | 0.06 - 1.42 | 3.6 - 9.5 | 67.5–102.4 | 71.2–104.1 |

| BDE-209 | 5–200 | >0.990 | 0.06 - 1.42 | 3.6 - 9.5 | 67.5–102.4 | 71.2–104.1 |

Data sourced from a study on a starch-based SPE method. nih.gov

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a conventional and well-established method for extracting PBDEs from liquid samples, particularly water and human milk. cdc.govunitar.orgpjoes.com This technique involves partitioning the analytes between the aqueous sample and an immiscible organic solvent. chrom-china.com Hexane (B92381) and its mixtures with other solvents like acetone (B3395972) or dichloromethane (B109758) are commonly used for extracting PBDEs. cdc.govnih.gov For instance, a method for determining 14 PBDEs in human serum employed LLE with a mixture of n-hexane and methyl tert-butyl ether. chrom-china.com While effective, LLE can be time-consuming and requires large volumes of organic solvents. bohrium.com

Novel Solvent-Free Extraction Methods (e.g., Headspace Solid Phase Microextraction)

In recent years, there has been a growing interest in developing solvent-free extraction techniques to minimize environmental impact and improve efficiency. rsc.org Headspace solid-phase microextraction (HS-SPME) is a notable example of such a method. researchgate.netrsc.org HS-SPME is a solvent-free sample preparation technique where a fused silica (B1680970) fiber coated with a polymeric organic liquid is exposed to the headspace above a sample. epa.gov Volatile and semi-volatile organic compounds, including some PBDEs, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. epa.gov The fiber is subsequently transferred to the injection port of a gas chromatograph for thermal desorption and analysis. rsc.org

This technique has been successfully applied to the determination of medium and low brominated diphenyl ethers in soil pore water. rsc.org A study using a novel sol-gel permethylated-beta-cyclodextrin/hydroxyl-termination silicone oil fiber for HS-SPME of PBDEs in soil reported good linearity, precision, and low detection limits ranging from 13.0 to 78.3 pg/g. nih.gov Another study developed an HS-SPME method using multiwalled carbon nanotube-coated fibers for the analysis of PBDEs in water samples, achieving detection limits between 1.1 and 16.0 ng/L. researchgate.net

Table 2: Comparison of Direct SPME and HS-SPME at Different Temperatures for PBDE Analysis in Water

| Method | Temperature (°C) | Relative Response (HS-SPME vs. SPME) |

|---|---|---|

| SPME | 25 | 2-10 times higher than HS-SPME |

| HS-SPME | 100 | 1-8 times higher than SPME |

Data sourced from a study comparing SPME and HS-SPME efficiencies. researchgate.net

Sample Clean-up and Fractionation (e.g., Gel Permeation Chromatography, Multi-silica, Alumina)

Following extraction, a clean-up step is often necessary to remove interfering co-extracted compounds, such as lipids and humic acids, which can affect the accuracy and precision of the analysis. cdc.gov Several chromatographic techniques are employed for this purpose.

Gel Permeation Chromatography (GPC) is a size-exclusion chromatography technique that separates molecules based on their size. It is particularly effective for removing high-molecular-weight interferences like lipids from sample extracts. nih.goveurl-pops.eu GPC has been successfully used as a clean-up step for the analysis of PBDEs in urban soils and human milk. nih.govnih.gov

Multi-layer Silica and Alumina (B75360) Chromatography are commonly used adsorption chromatography techniques for sample clean-up and fractionation. oup.comecn.nlresearchgate.net These methods utilize columns packed with silica gel and/or alumina to separate PBDEs from other co-extractives based on their polarity. cdc.gov Often, these materials are used in multi-layered columns, sometimes impregnated with sulfuric acid to destroy lipids. cdc.govecn.nl For instance, a multi-layer silica column followed by an alumina or Florisil® column is a common clean-up procedure for food and feed samples. eurl-pops.eu An automated system using a sequence of silica, alumina, and carbon columns has been developed for the clean-up of soil extracts. chromatographyonline.com

Chromatographic Separation Techniques

After extraction and clean-up, the individual PBDE congeners in the sample extract are separated and quantified using chromatographic techniques.

Gas Chromatography (GC)

Gas chromatography (GC) is the most widely used analytical technique for the separation and quantification of PBDE congeners due to their structural similarity and identical masses. nih.govunitar.orgresearchgate.netthermofisher.com The separation is achieved by passing the volatilized sample through a capillary column coated with a stationary phase. Different PBDE congeners interact differently with the stationary phase, leading to their separation based on their boiling points and polarities.

A variety of capillary columns are used for PBDE analysis, with the choice depending on the specific congeners of interest and the desired resolution. researchgate.net For example, Restek Rtx-1614 and J&W DB-5MS are commonly used columns. researchgate.net Short columns are sometimes preferred to minimize the on-column residence time and prevent the degradation of higher brominated PBDEs. labrulez.com The separated congeners are typically detected using a mass spectrometer (MS), which provides both quantification and structural confirmation. thermofisher.comlabrulez.comthermofisher.com

Table 3: Commonly Used GC Columns for PBDE Analysis

| Column Name | Dimensions | Application Notes |

|---|---|---|

| Restek Rtx-1614 | - | Separation of 180 PBDE congeners. researchgate.net |

| J&W DB-5MS | - | Separation of 180 PBDE congeners. researchgate.net |

| TraceGOLD TG-PBDE | 15 m × 0.25 mm I.D. × 0.10 μm | Robust analysis in complex food matrices. thermofisher.com |

| Elite 1 | 15 m x 0.25 mm ID x 0.1 µm | Minimized column-residence time to avoid analyte degradation. labrulez.com |

| Supelco SLB™-5ms | - | Separation of 14 commonly found PBDE congeners. sigmaaldrich.com |

| DB5-ms | 15 m  0.25 mm i.d., 0.10 lm filmthickness | Separation of PBDE congeners in sediment and fish samples. researchgate.net |

| DB-17 | 0.25 mm i.d. × 60 m, 0.25 μm film thickness | Analysis of processed extracts. nist.gov |

This table summarizes information from various sources on GC columns used for PBDE analysis.

The performance of the GC system is critical for achieving accurate results, especially for higher mass PBDEs which can be prone to degradation in the injector and on the column. thermofisher.com Optimized GC conditions, including injector temperature, oven temperature programming, and carrier gas flow rate, are essential for achieving good chromatographic resolution and peak shape. chrom-china.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation and analysis of PBDEs. bohrium.compublish.csiro.au Reversed-phase HPLC, often employing a C18 stationary phase, is commonly used to separate PBDE congeners based on their hydrophobicity. publish.csiro.aursc.org The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. publish.csiro.aursc.org

One of the challenges in PBDE analysis is their poor solubility in water, which can affect chromatographic performance. pjoes.com However, HPLC methods have been developed to overcome these challenges. For instance, an effervescence-enhanced switchable hydrophilic-hydrophobic solvent-based salting-out microextraction method has been coupled with HPLC with photodiode array detection (HPLC-PDA) for the preconcentration and determination of trace levels of PBDEs in water and milk samples. bohrium.com This method demonstrated good linearity and low limits of detection for several PBDEs. bohrium.com

HPLC can also be used for the enantioselective analysis of chiral PBDEs. For example, the enantiomers of 2,3-dibromopropyl-2,4,6-tribromophenyl ether (DPTE) have been successfully separated using HPLC with a chiral stationary phase. nih.gov

Table 1: HPLC Methods for PBDE Analysis

| Technique | Matrix | Analytes | Key Findings |

|---|---|---|---|

| ERSSM/HPLC-PDA | Water, Milk | Six PBDEs | Linear range: 0.2 to 50 μg L⁻¹, LOD: 0.026 to 0.085 μg L⁻¹ bohrium.com |

| RP-HPLC | - | Hydroxylated and methoxylated PBDE metabolites | Determined log Kₒw values ranging from 4.63 to 7.67 publish.csiro.au |

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is a powerful detection technique often coupled with a chromatographic separation method like gas chromatography (GC) or HPLC. It provides high sensitivity and selectivity, which are crucial for the analysis of trace levels of PBDEs.

Electron Capture Detector (ECD)

The Electron Capture Detector (ECD) is a highly sensitive detector for electronegative compounds like PBDEs. psu.eduscioninstruments.com It is often used in conjunction with gas chromatography (GC-ECD). psu.eduepa.gov The ECD operates by capturing electrons from a radioactive source (typically Nickel-63), and when an electronegative compound passes through the detector, it captures some of these electrons, resulting in a measurable decrease in the current. psu.eduscioninstruments.com

The sensitivity of the ECD to PBDEs depends on the number of bromine atoms in the molecule, with a higher response for more brominated congeners. psu.edu GC-ECD has been successfully used for the quantification of PBDEs in various matrices, including environmental samples and biological tissues. pjoes.comepa.gov For instance, a method using liquid-liquid extraction followed by GC-μECD has been developed for the determination of PBDEs in surface water, achieving low limits of detection in the picogram per liter range. pjoes.com

Table 2: GC-ECD Performance for PBDE Analysis

| Analyte | Limit of Detection (LOD) | Reference |

|---|---|---|

| BDE-209 | 20 picograms | epa.gov |

| Various PBDEs | 7-9 pg/L | pjoes.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and robust technique for the analysis of PBDEs. gcms.czlabmate-online.com It combines the excellent separation capabilities of GC with the sensitive and selective detection of MS. In GC-MS, after separation on the GC column, the analytes are ionized, and the resulting ions are separated based on their mass-to-charge ratio. nih.gov

Electron ionization (EI) is a common ionization technique used in GC-MS for PBDE analysis. epa.govresearchgate.net EI typically produces a range of fragment ions that provide structural information, aiding in the identification of specific congeners. researchgate.net Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity and selectivity by monitoring only specific ions characteristic of the target analytes. gcms.czepa.gov GC-MS methods have been developed for the determination of a wide range of PBDEs, including 3,3',4-tribromodiphenyl ether, in various matrices. gcms.cznih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity compared to single-quadrupole GC-MS, making it particularly suitable for analyzing PBDEs in complex matrices like food and environmental samples. lcms.czhpst.cz This technique involves two stages of mass analysis, where a specific precursor ion is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. nih.gov This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and interferences. hpst.cznih.gov

GC-MS/MS methods have been developed for the simultaneous determination of numerous PBDEs and other brominated flame retardants in various food samples with high accuracy and low detection limits. nih.govresearchgate.net The use of advanced GC-MS/MS systems allows for rapid analysis times, increasing sample throughput. thermofisher.com

Table 3: GC-MS/MS Method Parameters for PBDE Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Ionization Mode | Electron Ionization (EI) | nih.gov |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | hpst.cznih.gov |

| Carrier Gas | Helium | nih.gov |

High-Resolution Mass Spectrometry (HRMS)

Gas Chromatography coupled with High-Resolution Mass Spectrometry (GC-HRMS) is considered a gold standard for the analysis of PBDEs due to its exceptional selectivity and sensitivity. researchgate.netwell-labs.com HRMS instruments can measure the mass of ions with very high accuracy, allowing for the differentiation of target analytes from isobaric interferences (compounds with the same nominal mass but different elemental composition). researchgate.net

EPA Method 1614 specifically outlines the use of HRGC/HRMS for the determination of BDE congeners in various matrices. well-labs.com This method provides very low detection limits, often in the picogram-per-liter (ppq) range for water samples. well-labs.com GC-HRMS has been successfully applied to determine PBDE concentrations in biological tissues like fish, providing reliable and accurate results. researchgate.netchrom-china.com

Table 4: Detection Limits for PBDEs using GC-HRMS

| Analyte | Instrument Detection Limit (pg) | Method Detection Limit (pg/g) | Reference |

|---|---|---|---|

| 3-bromodiphenyl ether (BDE-2) | 4.8 | - | researchgate.net |

| 2,3',4,4'-tetrabromodiphenyl ether (BDE-66) | 0.1 | - | researchgate.net |

| BDE 99 (in water) | - | 5 pg/L (estimated) | well-labs.com |

| Various PBDEs in salmon CRM | - | 5 | researchgate.net |

Negative Chemical Ionization Mass Spectrometry (NCI-MS)

Negative Chemical Ionization (NCI) is a soft ionization technique that is highly sensitive for electronegative compounds like PBDEs. epa.govresearchgate.net When coupled with GC-MS (GC-NCI-MS), it provides very low detection limits. epa.govchrom-china.com In NCI, a reagent gas like methane (B114726) is used to produce thermal electrons, which are then captured by the electronegative analytes, leading to the formation of negative ions. epa.gov

For PBDEs, NCI often results in the formation of abundant bromide ions (m/z 79 and 81), which can be used for quantification. epa.govlcms.cz This technique has been shown to have much lower detection limits for PBDEs compared to standard electron impact ionization. epa.gov GC-NCI-MS has been effectively used to measure PBDEs in complex matrices such as avian eggs and fish. epa.govcsic.es

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)